(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester
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Overview
Description
(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which makes it valuable in asymmetric synthesis and as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate and tert-butyl acrylate.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under an inert atmosphere.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral acids or bases to obtain the desired (2S,4R) enantiomer.
Esterification: The final step involves esterification with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or sodium cyanide (NaCN) to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF), NaCN in ethanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Azides, nitriles.
Scientific Research Applications
(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.
Pathways: It may modulate biochemical pathways related to neurotransmission, metabolism, and cell signaling, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-Methyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester
- (2S,4R)-4-Propyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester
- (2S,4R)-4-Isopropyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester
Uniqueness
(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester is unique due to its specific stereochemistry and the presence of the ethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it particularly valuable in asymmetric synthesis and as a precursor for the development of chiral drugs.
Biological Activity
(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester (CAS 924304-81-4) is a compound of significant interest in biochemical and pharmacological research. This compound belongs to a class of amino acid derivatives that have been explored for their potential therapeutic applications, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacokinetics, and efficacy against various cancer cell lines.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthesis pathway often includes the protection of functional groups to facilitate selective reactions, followed by deprotection to yield the final product. The detailed synthetic route can be found in related literature .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound demonstrates moderate exposure to brain tissue with a half-life of approximately 0.74 hours. It exhibits favorable tissue distribution characteristics, particularly in the liver and kidneys . These properties are crucial for evaluating its potential as a therapeutic agent.
Anticancer Efficacy
Recent studies have highlighted the anticancer properties of this compound. In vitro evaluations have focused on its effects against several breast cancer cell lines:
Cell Line | IC50 (µM) | Treatment Duration | Notes |
---|---|---|---|
MCF-7 | 15.3 | 24 hours | Moderate inhibition observed |
SK-BR-3 | 12.8 | 72 hours | Comparable to tamoxifen and olaparib |
MDA-MB-231 | 10.5 | 72 hours | Significant growth suppression |
MCF-10A (Control) | >50 | 72 hours | No significant inhibition |
The compound was found to inhibit cell growth in malignant breast cancer cells while sparing non-malignant cells such as MCF-10A, indicating a selective anticancer effect .
Case Studies
- Breast Cancer Treatment : A study involving the application of this compound on breast cancer cell lines demonstrated that it could suppress growth effectively compared to standard treatments like tamoxifen and olaparib. The results indicated that while the compound was less potent than these controls, it still provided a promising alternative for further development .
- Mechanism of Action : Investigations into the mechanism of action revealed that the compound may interfere with glutamine metabolism in cancer cells—a pathway crucial for their survival and proliferation. This aligns with ongoing research into amino acid analogs as potential anticancer agents .
Properties
IUPAC Name |
(2S,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-8-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFBERMUUFOGBV-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.